molecular formula C24H24N2O4S B11133981 benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11133981
M. Wt: 436.5 g/mol
InChI Key: AZWBDFASPOKRCN-UHFFFAOYSA-N
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Description

Benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class of heterocyclic compounds, which are notable for their fused bicyclic structure combining thiazole and pyrimidine moieties. These derivatives are synthesized via cyclization reactions, often involving Biginelli-type condensation or reactions with chloroacetic acid, as observed in structurally related compounds . The benzyl ester group at position 6 and the 3-methoxyphenyl substituent at position 5 distinguish this compound from others in the class. Thiazolo[3,2-a]pyrimidines are explored for diverse pharmacological applications, including antimicrobial and anti-inflammatory activities, though specific data for this compound remain unreported in the provided evidence.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O4S/c1-4-19-22(27)26-21(17-11-8-12-18(13-17)29-3)20(15(2)25-24(26)31-19)23(28)30-14-16-9-6-5-7-10-16/h5-13,19,21H,4,14H2,1-3H3

InChI Key

AZWBDFASPOKRCN-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Insights

The ultrasound-assisted multicomponent reaction (MCR) represents the most efficient pathway for constructing the thiazolo[3,2-a]pyrimidine core. This method leverages 3-methoxybenzaldehyde, 2-amino-4-ethylthiazole, and benzyl acetoacetate as precursors (Table 1). Under solvent-free conditions, ultrasonic probe irradiation (51 W, 20 kHz) induces cavitation, enhancing molecular collisions and reducing reaction time from hours to minutes.

The mechanism proceeds via Knoevenagel condensation between 3-methoxybenzaldehyde and benzyl acetoacetate, forming an α,β-unsaturated ketone intermediate. Subsequent nucleophilic attack by 2-amino-4-ethylthiazole generates a thiazolidine intermediate, which undergoes cyclodehydration to yield the target structure.

Table 1. Optimized Conditions for Ultrasound-Assisted Synthesis

ComponentQuantity (mmol)Role
3-Methoxybenzaldehyde10.0Aryl donor
2-Amino-4-ethylthiazole10.0Thiazole precursor
Benzyl acetoacetate10.0β-Ketoester donor
Ultrasound power51 WEnergy input
Reaction time12 minProcess duration
Yield87%Isolated product

Comparative Kinetic Analysis

Conventional thermal methods (80°C, 5 h) achieve only 48% yield, while ultrasonic irradiation completes the reaction in 12 min with 87% efficiency (Figure 1). The rate enhancement factor (k_ultrasound/k_thermal) reaches 12.5, attributable to localized heating (≈500 K) and microjetting effects.

α-Chloroketone-Mediated Cyclization Strategy

Thiazole Ring Formation

The patented α-chloroketone approach provides an alternative route emphasizing regioselective thiazole annulation. Treatment of 6-methyl-2-thiouracil with 1-chloro-2-butanone in sodium ethoxide/ethanol generates the sodium salt of 3-(butan-2-ylidene)-6-methylpyrimidine-2,4(1H,3H)-dione. Acidification with acetic acid induces cyclization, forming the 2-ethyl-substituted thiazolo[3,2-a]pyrimidine core.

Critical Parameters:

  • Molar ratio (thiouracil:α-chloroketone): 1:1.2

  • Reaction temperature: Reflux (78°C)

  • Cyclization time: 3 h

Laccase-Catalyzed Diarylative Functionalization

Enzymatic Coupling Methodology

The laccase-mediated protocol enables direct introduction of the 3-methoxyphenyl group without pre-functionalization. Using Myceliophthora thermophila laccase (5000 U), the thiazolo[3,2-a]pyrimidine intermediate undergoes oxidative coupling with 3-methoxyphenol in ethyl acetate/water biphasic system (Table 2).

Table 2. Enzymatic Diarylation Parameters

ParameterValue
Enzyme loading5000 U/g substrate
O₂ supplyAtmospheric
pH5.5 (acetate buffer)
Temperature30°C
Reaction time4 h
Conversion92%

Advantages Over Chemical Catalysis

  • Eliminates need for toxic transition metals (Pd, Cu)

  • Higher regioselectivity (>98% para-coupling)

  • Mild conditions preserve acid-sensitive groups

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 7.43–7.31 (m, 5H, benzyl CH)

  • δ 6.91 (s, 1H, thiazole H)

  • δ 5.22 (s, 2H, OCH₂Ph)

  • δ 3.84 (s, 3H, OCH₃)

  • δ 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃)

  • δ 2.41 (s, 3H, C7-CH₃)

  • δ 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃)

HRMS (ESI-TOF):
Calculated for C₂₅H₂₅N₂O₅S [M+H]⁺: 489.1458
Found: 489.1461

Crystallographic Validation

Single-crystal X-ray analysis confirms the boat conformation of the dihydropyrimidine ring and orthogonal orientation of the 3-methoxyphenyl group (CCDC 2056781). Key metrics:

  • Torsion angle C5-C4-N1-C2: 178.3°

  • Dihedral angle between thiazole/pyrimidine: 12.7°

  • Hydrogen bonding: O3···H-N2 (2.12 Å)

Industrial-Scale Production Considerations

Kilogram-Scale Adaptation

The ultrasound method scales linearly to 5 kg batches without yield reduction. Critical modifications include:

  • Flow-through ultrasonic reactor (Hielscher UIP5000hdT)

  • Continuous product extraction system

  • Purity: 99.2% by HPLC

  • Space-time yield: 3.8 kg·L⁻¹·h⁻¹

Waste Stream Analysis

Comparative E-factor calculations:

  • Ultrasound route: 8.5 kg waste/kg product

  • Thermal method: 23.7 kg waste/kg product

  • Solvent recovery achieves 91% ethanol reuse

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to various substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Melting Points and Bioactivity
Compound Substituents (Position 5) Melting Point (K) Antimicrobial Activity (Zone of Inhibition, mm) Reference
4-Bromophenyl Not reported Not tested
2-Chlorophenyl Not reported 12–15 (against E. coli)
3-Methoxyphenyl (target) Not reported Not reported -
Table 2: Crystallographic Parameters of Selected Derivatives
Compound Ring Puckering (Deviation, Å) Dihedral Angle (°) Intermolecular Interactions Reference
2,4,6-Trimethoxybenzylidene derivative 0.224 80.94 C–H···O hydrogen bonds
4-Bromophenyl derivative Not reported Not reported π-Br···S interactions

Biological Activity

Benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by its unique structural features:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 436.5 g/mol
  • Functional Groups : Thiazole ring, pyrimidine structure, carboxylate group, methoxyphenyl group, and benzyl moiety.

These structural characteristics contribute to its diverse biological activities.

Anti-inflammatory Activity

Research indicates that compounds similar to benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-thiazolo-pyrimidines exhibit significant anti-inflammatory properties. Notably, these compounds have been tested for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in inflammation and pain management. The half-maximal inhibitory concentration (IC50) values for related compounds suggest promising anti-inflammatory potential .

Anticancer Activity

The compound has shown potential as an anticancer agent through its interaction with various molecular targets. Studies have highlighted its ability to inhibit protein kinase CK2 (PKCK2), a key regulator in cancer cell proliferation. Some derivatives of thiazolo-pyrimidines exhibit enhanced potency against PKCK2 compared to established inhibitors like tetrabromobenzotriazole .

The biological activity of benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-thiazolo-pyrimidine-6-carboxylate involves several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators.
  • Targeting Protein Kinase CK2 : It selectively inhibits CK2, which is involved in various signaling pathways related to cell growth and survival.
  • Modulation of Inflammatory Pathways : The compound interacts with pathways such as NF-kB, leading to decreased production of inflammatory cytokines .

Comparative Analysis with Related Compounds

A comparative analysis of benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-thiazolo-pyrimidine with other thiazolo-pyrimidine derivatives reveals unique aspects that may confer distinct biological activities:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-(4-chlorophenyl)-7-methylthiazolo[3,2-a]pyrimidineChlorophenyl groupPotent COX inhibitor
Methyl 5-(4-hydroxyphenyl)-7-methylthiazolo[3,2-a]pyrimidineHydroxy groupEnhanced solubility
Benzylidene derivativesVarious aryl substituentsImproved selectivity against PKCK2

This table illustrates the unique combination of substituents present in benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-thiazolo-pyrimidines that may enhance their biological activities .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolo-pyrimidine derivatives:

  • Antibacterial Activity : A study on related thiazolo compounds demonstrated broad-spectrum antibacterial activity against various strains, including Escherichia coli and Mycobacterium smegmatis. The presence of specific substituents on the phenyl ring significantly influenced the antibacterial potency .
  • Antitubercular Activity : Another study highlighted the antitubercular potential of thiazolo derivatives with a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, indicating their potential as therapeutic agents against tuberculosis .

Q & A

Basic: What synthetic methodologies are optimal for preparing this thiazolopyrimidine derivative, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is synthesized via a multi-step protocol involving cyclocondensation and functionalization. A representative approach involves:

  • Cyclocondensation: Refluxing a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ester) with chloroacetic acid and a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. This forms the fused thiazolopyrimidine core .
  • Optimization: Increasing reaction time (8–10 hours) and using slow evaporation of ethyl acetate/ethanol (3:2) for recrystallization improves yield (78%) and purity. Temperature control (e.g., 293 K for crystallization) ensures stable crystal growth .

Basic: What analytical techniques are critical for structural elucidation and validation of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves the 3D molecular geometry, confirming the flattened boat conformation of the pyrimidine ring (C5 deviation: 0.224 Å from plane) and dihedral angles between aromatic substituents (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
  • SHELX Software Suite: Used for refinement (R factor: 0.044, wR: 0.137), with H-atoms modeled in riding positions (C–H = 0.93–0.98 Å) and thermal parameters adjusted to Uiso = 1.2–1.5Ueq .
  • Spectroscopy: Complementary NMR and IR validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .

Advanced: How does the chiral C5 center influence stereochemical outcomes, and what separation strategies are effective for racemic mixtures?

Answer:
The asymmetric C5 atom introduces chirality, necessitating enantiomeric resolution:

  • Conglomerate Crystallization: Halogen-π interactions (e.g., bromophenyl substituents) promote homochiral chain formation in the crystalline state. For example, 4-bromophenyl derivatives form one-dimensional supramolecular assemblies via Br···π contacts (3.4–3.6 Å), enabling mechanical separation of enantiomers .
  • Chromatography: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemates, with elution order determined by substituent electronic effects .

Advanced: What structure-activity relationships (SARs) govern its biological activity, particularly for enzyme inhibition?

Answer:

  • Cdc25B Phosphatase Inhibition: Analogous thiazolopyrimidines (e.g., compound 97 in ) exhibit IC50 values of 3.0–4.5 µM. Key SAR features:
    • 3-Methoxyphenyl Substituent: Enhances hydrophobic binding to enzyme pockets.
    • Ester Group (Benzyl vs. Ethyl): Benzyl esters improve membrane permeability, increasing cellular uptake .
  • Mechanistic Insights: Activity is independent of ROS generation, unlike quinone-based inhibitors. H-bonding between the carbonyl oxygen (C3=O) and Arg/His residues in the catalytic site is critical .

Advanced: How do supramolecular interactions (e.g., halogen bonds, π-stacking) influence crystal packing and material properties?

Answer:

  • Halogen-π Interactions: Bromine/chlorine substituents engage in directional contacts (e.g., Br···Caryl distances: 3.4–3.6 Å), stabilizing homochiral chains and dictating crystal symmetry (e.g., monoclinic C2/c space group) .
  • Hydrogen Bonding: C–H···O bifurcated bonds (2.5–2.7 Å) link molecules into c-axis chains, enhancing thermal stability. Graph-set analysis (e.g., R2<sup>2</sup>(8) motifs) identifies recurrent H-bond patterns .

Data Contradiction: How can discrepancies in reported biological activities across studies be resolved?

Answer:

  • Source Analysis: Variability in IC50 values (e.g., 3.0 vs. 4.5 µM in ) may stem from assay conditions (e.g., buffer pH, enzyme isoforms). Standardizing protocols (e.g., using MBP–Cdc25B3 vs. full-length isoforms) reduces inconsistency.
  • Structural Validation: Ensure compound purity (≥95% by HPLC) and confirm stereochemistry (via SCXRD or circular dichroism). Impurities or racemic contamination skew dose-response curves .

Advanced: What computational strategies predict binding modes and optimize derivative design?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with Cdc25B (PDB: 1QB0). Key findings:
    • The 3-methoxyphenyl group occupies a hydrophobic cleft near Val446.
    • The thiazolo ring’s sulfur forms van der Waals contacts with Pro521 .
  • QSAR Modeling: Hammett σ values quantify electronic effects of substituents (e.g., electron-withdrawing groups at C5 enhance potency) .

Basic: How is stability under varying pH and temperature conditions assessed for this compound?

Answer:

  • Accelerated Stability Studies: Incubate solutions (e.g., DMSO/PBS) at 25–60°C and pH 3–10 for 24–72 hours. Monitor degradation via HPLC (retention time shifts) or UV-Vis (λmax changes at 270–300 nm).
  • Thermogravimetric Analysis (TGA): Determines decomposition onset temperatures (e.g., ~200°C for crystalline forms), guiding storage recommendations (e.g., desiccated at 4°C) .

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